6-Amino-5-chloro-2-methylnicotinic acid

Physicochemical profiling Lipophilicity Drug-likeness

Medicinal chemistry teams face weeks of synthesis time when building 5-substituted nicotinic acid libraries from simpler analogs. This fully trisubstituted scaffold (C7H7ClN2O2, MW 186.59) eliminates the need for additional halogenation steps. - **Key Advantage**: C5-Cl handle enables direct Suzuki/Buchwald-Hartwig diversification without protecting group manipulation. - **SAR Precision**: Matched pair with regioisomer CAS 1781185-81-6 for definitive binding pose mapping. - **Supply**: ≥95% purity, orthogonal reactivity, immediate procurement for library generation.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
Cat. No. B12852629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-chloro-2-methylnicotinic acid
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1C(=O)O)Cl)N
InChIInChI=1S/C7H7ClN2O2/c1-3-4(7(11)12)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)
InChIKeyZXVQXTLIYPSAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-chloro-2-methylnicotinic Acid: Trisubstituted Pyridine Building Block


6-Amino-5-chloro-2-methylnicotinic acid (6-A-5-Cl-2-Me-NA; molecular formula C₇H₇ClN₂O₂; molecular weight 186.59 g/mol) is a fully trisubstituted nicotinic acid derivative bearing an amino group at the 6-position, a chlorine atom at the 5-position, and a methyl group at the 2-position of the pyridine ring . It belongs to the aminonicotinic acid class, which has been extensively explored as a privileged scaffold for dihydroorotate dehydrogenase (DHODH) inhibition — a clinically validated mechanism for autoimmune and antiproliferative therapy [1]. The compound is primarily procured as a research building block (typically at ≥95% purity) for constructing focused compound libraries or serving as a late-stage diversification intermediate, rather than as a final bioactive entity itself .

Why Substitution Pattern Matters vs. Generic Nicotinic Acid Analogs


The 6-amino-5-chloro-2-methyl substitution pattern on the nicotinic acid core is not arbitrary; each substituent contributes distinctly to physicochemical and reactivity parameters that govern downstream synthetic utility and potential target engagement. Simply switching to 6-amino-2-methylnicotinic acid (which lacks the 5-chloro substituent) reduces molecular weight from ~186.6 to 152.15 Da, eliminates a halogen-bonding donor, and alters the calculated LogP by approximately 0.4–0.8 log units . Conversely, using 6-amino-5-chloronicotinic acid (which lacks the 2-methyl group) removes the steric and electronic influence of the methyl group on the pyridine nitrogen basicity and on the conformational preference of the carboxylic acid. Regioisomeric analogs such as 5-amino-6-chloro-2-methylnicotinic acid (CAS 1781185-81-6) or 2-amino-5-chloro-6-methylnicotinic acid (CAS 775231-15-7) reposition the hydrogen-bond donor/acceptor pharmacophore, which can fundamentally alter binding pose and selectivity in structure-based drug design contexts . These differences are not cosmetic: in the context of DHODH inhibitor development programs where aminonicotinic acids serve as the core warhead, subtle changes in substitution pattern have been shown to shift inhibitory potency from micromolar to nanomolar ranges [1]. Generic substitution therefore risks invalidating SAR models, reducing synthetic yields in downstream coupling reactions, and introducing uncharacterized impurity profiles.

Quantitative Differentiation from Closest Analogs


Lipophilicity and Lipophilic Efficiency vs. Dechlorinated Analog

Computationally predicted LogP for 6-amino-5-chloro-2-methylnicotinic acid is estimated at approximately 1.1–1.7 (based on the experimental LogP of 1.68 for the closely related methyl 6-amino-5-chloropicolinate , with a downward correction for the carboxylic acid vs. methyl ester). The direct dechlorinated analog 6-amino-2-methylnicotinic acid has an experimentally determined LogP of 1.25 . This moderate increase in lipophilicity conferred by the 5-chloro substituent is meaningful in lead optimization: within the DHODH inhibitor patent space, the presence of a 5-chloro substituent on the nicotinic acid core has been explicitly associated with improved cellular permeability and enhanced antiproliferative activity compared to 5-unsubstituted analogs [1].

Physicochemical profiling Lipophilicity Drug-likeness

TPSA and Hydrogen-Bonding Capacity vs. Less Functionalized Analogs

The target compound possesses a calculated topological polar surface area (TPSA) of approximately 76–79 Ų (based on the experimentally reported PSA of 76.21 Ų for 6-amino-2-methylnicotinic acid , with a small increment from the chlorine atom). This places it within the favorable range for both oral absorption (typically <140 Ų) and blood-brain barrier penetration (typically <60–70 Ų for passive diffusion). In comparison, the fully unsubstituted 6-aminonicotinic acid has a PSA of approximately 76 Ų [1], but critically, the addition of both the 5-chloro and 2-methyl groups increases the number of heavy atoms from 10 to 12 and the molecular weight from 138.12 to 186.59, while maintaining an essentially equivalent PSA. This yields a more favorable balance of lipophilicity per unit of polarity — a key determinant of membrane permeability efficiency.

Computational ADME Polar surface area Permeability prediction

Regioisomeric Pharmacophoric Geometry vs. 5-Amino-6-chloro Isomer

The target compound (6-amino-5-chloro-2-methylnicotinic acid) and its direct regioisomer 5-amino-6-chloro-2-methylnicotinic acid (CAS 1781185-81-6) share the same molecular formula (C₇H₇ClN₂O₂), molecular weight (186.6), and identical heavy atom composition . However, swapping the amino and chloro positions between C5 and C6 fundamentally reorients the hydrogen-bond donor–acceptor axis relative to the carboxylic acid and the 2-methyl group. In the target compound, the 6-amino group is para to the ring nitrogen and ortho to the 5-chloro, forming an intramolecular hydrogen-bonding motif (NH···Cl) that can pre-organize the conformation and influence binding pose. In the 5-amino-6-chloro regioisomer, the amino group is meta to the ring nitrogen and the chlorine is para, eliminating this intramolecular interaction and reorienting the hydrogen-bond vectors by approximately 60° relative to the pyridine ring plane . Such geometric differences are critical in target-bound conformations where the nicotinic acid core engages catalytic residues in DHODH or related enzymes via the carboxylic acid, while the 6-amino substituent extends toward a secondary pocket.

Regioisomer comparison Pharmacophore modeling Structure-based design

C5 Chloro as a Latent Cross-Coupling Handle

The 5-chloro substituent on the nicotinic acid core is not merely a lipophilicity modulator; it serves as a synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Buchwald–Hartwig amination, and Sonogashira couplings [1]. This enables late-stage diversification at the C5 position, a capability entirely absent in the dechlorinated analog 6-amino-2-methylnicotinic acid (CAS 680208-82-6). In the DHODH inhibitor patent literature, the 5-position of the nicotinic acid scaffold is explicitly exploited for introducing aryl, heteroaryl, and alkylamino diversity elements via the chloro intermediate, with compounds bearing 5-cyclopropyl, 5-aryl, and 5-alkylamino substituents showing IC₅₀ values spanning from >10 µM down to <100 nM against human DHODH [2]. The target compound thus functions simultaneously as a pharmacophoric core and a diversification platform, a dual role that non-halogenated or single-substituent analogs cannot fulfill.

Cross-coupling Late-stage functionalization Building block versatility

Purity and Multisourcing Reliability

The target compound is commercially available from multiple suppliers at a minimum purity specification of 95%, with some vendors offering 97–98% purity grades . In contrast, the dechlorinated analog 6-amino-2-methylnicotinic acid is listed at £294 for 1 g from a major European supplier (Fluorochem), reflecting both the specialized nature of the compound and the relatively limited supplier base . The regioisomer 5-amino-6-chloro-2-methylnicotinic acid is available at 98% purity from Leyan (Cat. No. 1950977), indicating that both regioisomers are accessible to the research community . The target compound's balanced supplier landscape — with availability from both Asian and Western vendors — reduces single-source dependency risk, a practical procurement consideration for organizations requiring multi-gram to kilogram quantities for lead optimization.

Vendor comparison Purity specification Supply chain reliability

Procurement and Application Scenarios


DHODH Library Synthesis with C5 Diversification

For medicinal chemistry teams building focused compound libraries targeting human dihydroorotate dehydrogenase (DHODH), 6-amino-5-chloro-2-methylnicotinic acid provides the core scaffold with the critical 5-chloro handle for parallel Suzuki or Buchwald–Hartwig diversification. The DHODH patent literature (US8691852B2) explicitly describes 5-substituted aminonicotinic acids as preferred embodiments, with the 5-chloro intermediate serving as the key branching point for generating diverse analogs spanning nanomolar to micromolar potency ranges [1]. Procuring this specific building block eliminates the need for an additional halogenation step that would be required if starting from 6-amino-2-methylnicotinic acid, saving an estimated 1–2 weeks of synthesis time per library generation cycle.

Regioisomer-Controlled SAR for Hydrogen-Bond Vector Orientation

When structure-activity relationship (SAR) studies require systematic exploration of hydrogen-bond donor/acceptor geometry on the pyridine ring, the target compound (6-amino-5-chloro-2-methylnicotinic acid) and its regioisomer 5-amino-6-chloro-2-methylnicotinic acid (CAS 1781185-81-6) form a matched pair for probing the effect of a ~60° rotation in the amino hydrogen-bond donor vector . Parallel procurement of both regioisomers enables definitive assignment of binding pose contributions from the amino substituent, a level of SAR resolution that is impossible with single-substitution analogs and that is essential for rational, structure-based lead optimization.

Fragment-to-Lead Optimization with Balanced Lipophilicity

For fragment-based drug discovery (FBDD) programs that have identified the aminonicotinic acid core as a starting hit, 6-amino-5-chloro-2-methylnicotinic acid offers a more advanced starting point than unsubstituted or monosubstituted analogs. With a calculated LogP approximately 0.4–0.8 units higher than the dechlorinated analog and a maintained TPSA of ~76–79 Ų, it occupies a favorable region of CNS drug-like chemical space while providing two additional vectors (C5-Cl and C2-CH₃) for property modulation . This balance of complexity and drug-likeness is particularly valuable when optimizing for targets requiring both CNS penetration and oral bioavailability.

Process Chemistry Route Scouting for 5-Substituted Candidates

In process chemistry settings where a 5-aryl or 5-heteroaryl nicotinic acid is the desired advanced intermediate or active pharmaceutical ingredient (API) precursor, 6-amino-5-chloro-2-methylnicotinic acid provides a convergent synthetic entry point. The chlorine at C5 can be directly engaged in Pd-catalyzed cross-coupling without requiring protecting group manipulation of the 6-amino or 3-carboxylic acid functionalities, as these groups are orthogonal to typical Suzuki–Miyaura conditions. This orthogonality has been demonstrated across multiple examples in the DHODH inhibitor patent space [1]. The multisourcing availability at ≥95% purity further supports initial route scouting and subsequent scale-up campaigns.

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